molecular formula C25H23BrN2O5 B12138783 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one

Cat. No.: B12138783
M. Wt: 511.4 g/mol
InChI Key: VRYABNRFAPFFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a bromophenyl group, and a morpholine ring

Preparation Methods

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and bromophenyl-containing molecules. For example:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-bromophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23BrN2O5/c26-18-7-5-16(6-8-18)22-21(23(29)20-15-17-3-1-2-4-19(17)33-20)24(30)25(31)28(22)10-9-27-11-13-32-14-12-27/h1-8,15,22,30H,9-14H2

InChI Key

VRYABNRFAPFFQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.